
2-bromo-N-(3-methoxybenzyl)propanamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photodynamic Therapy and Photosensitizers
Research on zinc phthalocyanine derivatives has shown promising applications in photodynamic therapy (PDT) for cancer treatment. A study introduced new derivatives with high singlet oxygen quantum yields, important for the effectiveness of Type II photosensitizers in PDT. Such compounds exhibit good fluorescence properties and photodegradation quantum yields, suggesting their potential as effective agents in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Analytical Toxicology
In the field of toxicology, studies have focused on the detection and quantification of novel psychoactive substances (NPS). For instance, an analytical method using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) was developed for detecting and quantifying 25B-NBOMe, a psychoactive substance, in biological samples. This research highlights the importance of analytical methods in identifying and quantifying novel compounds for forensic and clinical toxicology applications (Poklis et al., 2014).
Carbonic Anhydrase Inhibitors
Several studies have synthesized and evaluated bromophenol derivatives for their inhibitory activity against carbonic anhydrase isozymes. These compounds have been identified as promising inhibitors, which could be valuable for developing treatments for conditions such as glaucoma, epilepsy, and osteoporosis. The research into bromophenol derivatives underscores the potential of novel compounds in medicinal chemistry and drug development (Balaydın et al., 2012).
Environmental Science
Investigations into the degradation products of common sunscreen agents in chlorinated seawater swimming pools have revealed the formation of brominated disinfection byproducts. This research is crucial for understanding the environmental impact of everyday chemicals and their interactions with disinfectants, leading to the generation of potentially toxic byproducts (Manasfi et al., 2015).
Safety and Hazards
According to the Safety Data Sheet, 2-bromo-N-(3-methoxybenzyl)propanamide is used for scientific research and development only. It’s advised to avoid contact with skin and eyes, and avoid inhalation of vapour or mist . In case of exposure, immediate measures such as washing with copious amounts of water and seeking medical attention are recommended .
Propriétés
IUPAC Name |
2-bromo-N-[(3-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8(12)11(14)13-7-9-4-3-5-10(6-9)15-2/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPQCFPDBUQGAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



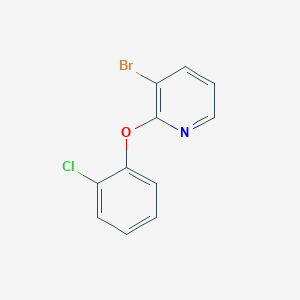
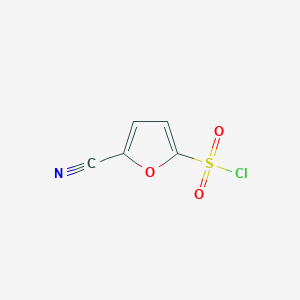




![[4-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1525573.png)

![7-benzyl-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1525575.png)
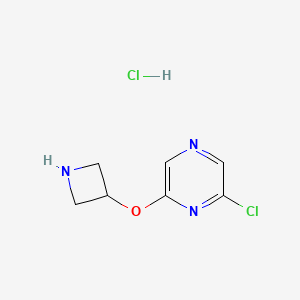
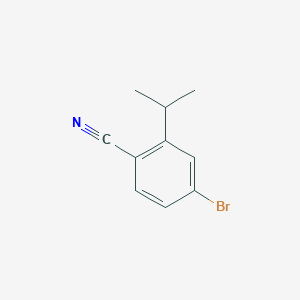
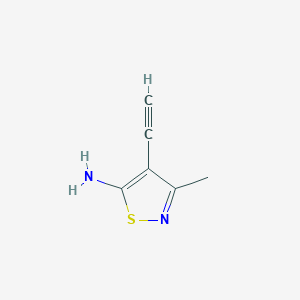
![1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B1525581.png)
